molecular formula C18H20N2O4S B2635690 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide CAS No. 941932-02-1

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2635690
CAS No.: 941932-02-1
M. Wt: 360.43
InChI Key: KSLAVVRJJQRHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide” is a compound with the molecular formula C13H18N2O4S. It is a heterocyclic compound that consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring with sulfur at the first position and nitrogen at the third position . The molecular weight of the compound is 298.36 g/mol .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 298.36 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 4. The exact mass and the monoisotopic mass of the compound are 298.09872823 g/mol. The topological polar surface area of the compound is 84.1 Ų. The compound has a heavy atom count of 20 .

Scientific Research Applications

Hypoglycemic Activity and Synthesis

A study details the synthesis of novel 2, 4-thiazolidinedione derivatives, which have demonstrated promising hypoglycemic activity in Wister albino mice. The synthesis involved stirring 2,4-thiazolidinedione and 2-(4-formyl phenoxy) N-substituted acetamide, with some reactions carried out under microwave irradiation to enhance the reaction rate and yield. Histopathological studies were also conducted on the kidney and liver as part of the evaluation (Nikalje, Deshp, & Une, 2012).

Antioxidant and Anti-inflammatory Properties

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Several compounds exhibited significant antioxidant activity in various assays and demonstrated excellent anti-inflammatory activity, indicating potential therapeutic applications (Koppireddi et al., 2013).

Antimicrobial Activity

A new series of thiazolidin-4-one derivatives were synthesized and tested for their antimicrobial properties. The compounds were evaluated against a range of bacterial and fungal strains, demonstrating significant antibacterial and antifungal activities, highlighting their potential in addressing microbial infections (Baviskar, Khadabadi, & Deore, 2013).

α-Glucosidase Inhibitory Activity

Another research focused on the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their evaluation for α-glucosidase inhibitory activity. Some derivatives showed very good inhibition, suggesting a potential role in managing conditions like diabetes through the modulation of α-glucosidase activity (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).

Future Directions

The future directions for research on “N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide” and similar compounds could include developing multifunctional drugs and improving their activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-4-2-5-17(12-14)24-13-18(21)19-15-6-8-16(9-7-15)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLAVVRJJQRHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.